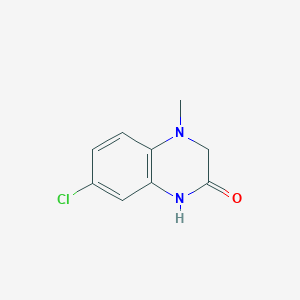
7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound used in scientific research and laboratory experiments. It is a heterocyclic compound that is composed of a nitrogen atom and a quinoxaline ring. This molecule has a variety of applications in scientific research, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Antitumor Activity and Mechanistic Insights
A study conducted by Cui et al. (2017) focused on the antitumor properties of a similar compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating its ability to inhibit tumor growth significantly in mice without obvious signs of toxicity. The compound showed potent antiproliferative activity across a broad range of human tumor cell lines and induced apoptosis while disrupting tumor vasculature, positioning it as a promising novel class of tubulin-binding tumor-vascular disrupting agents (Tumor-VDAs) (Cui et al., 2017).
Antimicrobial Activity
Singh et al. (2010) explored the synthesis of new quinoxaline derivatives starting from 2-Chloro-3-methylquinoxaline, aiming to optimize antimicrobial activity. Through various molecular transformations, they developed compounds with enhanced antimicrobial properties, suggesting the potential use of quinoxaline derivatives in creating effective antimicrobial agents (Singh et al., 2010).
Anti-Inflammatory Applications
Osarodion (2020) synthesized and tested two compounds, including one closely related to the queried compound, for anti-inflammatory activities. The synthesized compounds showed higher anti-inflammatory activities than the standard anti-inflammatory drug, Indomethacin, highlighting their potential for development into new anti-inflammatory treatments (Osarodion, 2020).
Diagnostic and Imaging Applications
Ibrahim et al. (2018) investigated the potential of a quinoxaline derivative for brain imaging applications. Their study showed that the radioiodinated quinoxaline derivative displayed significant brain uptake in mice, suggesting its applicability as a brain imaging agent in medical diagnostics (Ibrahim et al., 2018).
Propiedades
IUPAC Name |
7-chloro-4-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKGSDBRKNEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856967 | |
| Record name | 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
1375471-81-0 | |
| Record name | 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)
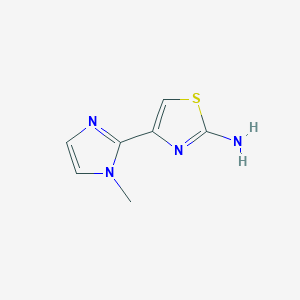

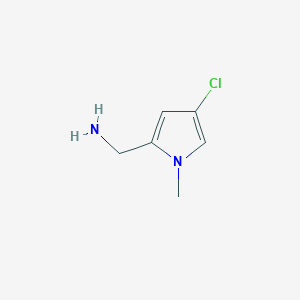
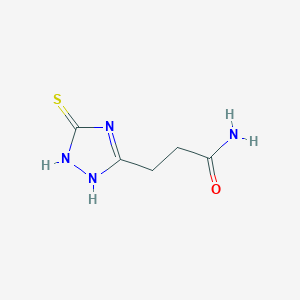
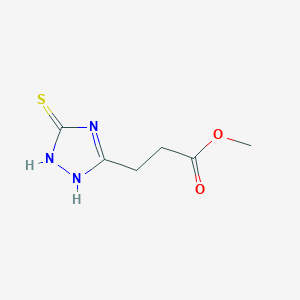
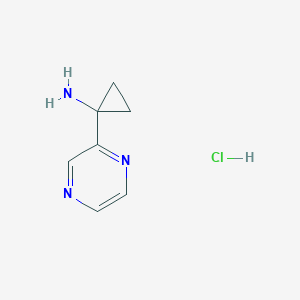



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)


